molecular formula C9H18O B1595558 1-Nonen-4-ol CAS No. 35192-73-5

1-Nonen-4-ol

Cat. No.: B1595558
CAS No.: 35192-73-5
M. Wt: 142.24 g/mol
InChI Key: NDUPBTSXOSZHON-UHFFFAOYSA-N
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Description

1-Nonen-4-ol is an organic compound with the molecular formula C9H18O . It is a monounsaturated alcohol, meaning it contains one double bond and one hydroxyl group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nonen-4-ol can be synthesized through several methods, including the hydroboration-oxidation of 1-nonene. The reaction involves the addition of borane (BH3) to 1-nonene, followed by oxidation with hydrogen peroxide (H2O2) to yield this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydration of 1-nonene using acidic catalysts such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This process involves the addition of water (H2O) to the double bond of 1-nonene, resulting in the formation of this compound.

Chemical Reactions Analysis

1-Nonen-4-ol undergoes various types of chemical reactions, including:

  • Oxidation: . Common reagents for this reaction include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: The double bond in this compound can be reduced to form 1-nonanol, a saturated alcohol. This reaction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, to form alkyl halides. This reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Nonanoic acid (pelargonic acid)

  • 1-nonanol

  • Alkyl halides

Scientific Research Applications

1-Nonen-4-ol has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It can be used as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-Nonen-4-ol is similar to other alkenols and alkenes, such as 1-octen-3-ol and 1-decen-4-ol. These compounds share structural similarities but differ in the length of their carbon chains and the position of their double bonds and hydroxyl groups. The uniqueness of this compound lies in its specific combination of a nine-carbon chain with a double bond at the fourth position and a hydroxyl group at the first position.

Comparison with Similar Compounds

  • 1-octen-3-ol

  • 1-decen-4-ol

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Properties

IUPAC Name

non-1-en-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUPBTSXOSZHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015909
Record name 1-Nonen-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35192-73-5
Record name 1-Nonen-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035192735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35192-73-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Nonen-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3500 ml water, 200 g hexanal (2 mol) and 305 g allyl chloride (4 mol), 900 g tin(II) chloride dihydrate (2 mol) and 25 g copper powder (0.4 mol) was added into a 61 flask. The reaction mixture was stirred at ca. 30° C. for 8 h. The organic phase was separated by decantation or centrifugation and the crude raw product distilled in vacuo to give 4-hydroxy-1-nonene. MS: m/z 141 (M-1), 101 (M-C3H5), 124 (M-18), 83 (101-18), 55 (83-C2H4).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
305 g
Type
reactant
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step One
Name
copper
Quantity
25 g
Type
catalyst
Reaction Step One
Name
Quantity
3500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 500 ml water was added 100 g hexanal (1 mol), 184 g allylchloride (2.4 mol), 19 g tin(II) chloride (0.1 mol), 1.5 g sodium iodide (0.01 mol), 12.5 g copper powder (0.2 mol), 108 g acetic acid (1.8 mol) and 32.4 g aluminium (1.2 mol) (e.g. foil or clips). The reaction mixture was stirred vigorously for ca. 12 h at 35° C. Then the reaction mixture was separated as an aqueous and an organic layer, and the organic layer was distilled in vacuo to give 4-hydroxy-1-nonene (the conversion of starting material (based on hexanal) is typically better than 95%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
copper
Quantity
12.5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Nonen-4-ol in organic synthesis?

A1: this compound serves as a valuable intermediate in the synthesis of various organic compounds. For instance, it can be utilized to prepare unsymmetrical ketones like 2-heptanone through thermolysis at high temperatures []. Furthermore, it acts as a precursor to 2-methyl-2-decen-5-one, achievable via a two-step process involving thermolysis and methylation [].

Q2: How does the chilling rate impact the presence of this compound in raw lamb meat?

A2: Research indicates that rapid chilling rates can influence the volatile compounds present in raw lamb meat []. While not explicitly stated in the provided abstract, it's plausible that chilling rate variations could affect enzymatic activity and subsequent lipid oxidation, potentially altering this compound levels.

Q3: Can you elaborate on the role of this compound in the context of aspercyclide C synthesis?

A3: While this compound itself isn't directly mentioned in the aspercyclide C synthesis [], the research highlights the use of its structural isomer, non-1-en-3-ol. This isomer, derived from L-(+)-tartaric acid, is crucial for synthesizing both enantiomers of aspercyclide C. This suggests potential research avenues exploring if this compound, with its similar structure, could also play a role in synthesizing related compounds.

Q4: Are there any documented applications of this compound in the synthesis of natural products?

A4: Although not directly mentioned in the provided abstracts, the synthesis of (+)-bourgeanic acid [] demonstrates the use of similar compounds with chiral centers and long aliphatic chains in natural product synthesis. This suggests that this compound, with its chiral center and aliphatic chain, could potentially find applications in synthesizing other complex natural products or their analogs.

Q5: What analytical techniques are relevant for studying this compound?

A5: While not explicitly mentioned, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify volatile compounds like this compound, especially in food chemistry research []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural characterization and studying reaction mechanisms involving this compound.

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